1-(Ethylsulfonyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIZQANONWURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
Executive Summary & Strategic Importance
1-(Ethylsulfonyl)piperidine-4-carbonitrile is a critical heterocyclic building block, structurally analogous to the azetidine cores found in Janus Kinase (JAK) inhibitors like Baricitinib . While Baricitinib utilizes a strained azetidine ring, the piperidine analog serves as a vital scaffold for Structure-Activity Relationship (SAR) studies, offering a more stable, six-membered ring alternative for exploring kinase selectivity and metabolic stability.
This guide details a robust, scalable synthesis pathway via the nucleophilic sulfonylation of 4-cyanopiperidine. Unlike generic protocols, this document focuses on process safety, impurity control (specifically the elimination of bis-sulfonylated byproducts), and yield optimization suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis
The most efficient disconnection for this compound relies on the formation of the sulfonamide bond (
-
Target Molecule (TM): this compound[1]
-
Disconnection: Nitrogen–Sulfur bond.
-
Synthons:
-
Nucleophile: 4-Cyanopiperidine (often supplied as the HCl salt, CAS: 240401-22-3).[2]
-
Electrophile: Ethanesulfonyl chloride (CAS: 1489-05-0).
-
Pathway Logic
Direct sulfonylation is preferred over the dehydration of a sulfonated amide precursor (e.g., converting 1-(ethylsulfonyl)piperidine-4-carboxamide to the nitrile) because it avoids harsh dehydrating agents (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core and sulfonyl moiety.
Core Synthesis Pathway: Nucleophilic Sulfonylation
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (often modeled as
-
Base Role: A tertiary amine base (Triethylamine or DIPEA) is strictly required to scavenge the liberated HCl. Failure to neutralize HCl will protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the conversion.
-
Thermodynamics: The reaction is highly exothermic. Sulfonyl chlorides are potent electrophiles; therefore, temperature control (
) is a Critical Process Parameter (CPP) to prevent thermal decomposition or polymerization.
Reagents & Material Specifications
| Reagent | CAS No.[3][4][5][6][7] | Eq.[4][5][6][7][8] | Role | Critical Attribute |
| 4-Cyanopiperidine HCl | 240401-22-3 | 1.0 | Substrate | Purity >97%; Moisture <0.5% |
| Ethanesulfonyl Chloride | 1489-05-0 | 1.1 - 1.2 | Electrophile | Clear liquid; Free of sulfonic acid |
| Triethylamine (TEA) | 121-44-8 | 2.5 - 3.0 | Base | Dry; Free of primary amines |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous preferred for yield |
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10.0 g of this compound.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a temperature probe.
-
Solubilization: Charge the flask with 4-Cyanopiperidine HCl (10.0 g, 68.2 mmol) and DCM (100 mL). The salt will be suspended.[6]
-
Base Addition: Cool the suspension to
using an ice/water bath. Add Triethylamine (20.7 g, 28.5 mL, 205 mmol, 3.0 eq) dropwise.-
Observation: The suspension should clear or change texture as the free base is liberated.
-
-
Sulfonylation: Charge the addition funnel with Ethanesulfonyl chloride (9.65 g, 7.1 mL, 75.0 mmol, 1.1 eq) diluted in 10 mL DCM.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise over 30–45 minutes, maintaining the internal temperature below
.-
Causality: Rapid addition causes localized overheating, leading to sulfonamide hydrolysis or impurity formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT, 20–25°C) and stir for 4–6 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the piperidine peak indicates completion.
-
-
Workup:
-
Purification: The crude product is typically a solid or viscous oil. Recrystallization from Ethanol/Heptane or Isopropanol is recommended if purity is <95%.
Figure 2: Process flow diagram for the batch synthesis of this compound.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
1H NMR (400 MHz, CDCl3):
-
1.35 (t, 3H,
of ethyl group). -
1.80–2.00 (m, 4H, piperidine
). -
2.80 (m, 1H,
). -
2.95 (q, 2H,
). -
3.30–3.50 (m, 4H, piperidine
).
-
1.35 (t, 3H,
-
IR Spectroscopy:
-
Nitrile (
) stretch: ~2240 . -
Sulfonamide (
) stretches: ~1330 (asymmetric) and ~1150 (symmetric).
-
-
Mass Spectrometry (ESI):
-
Calculated MW: 202.27 Da.
-
Observed
: 203.1 Da.
-
Safety & Scale-Up Considerations
Thermal Hazards
Sulfonylation reactions are exothermic. On a kilogram scale, active cooling (jacketed reactors) is mandatory. The addition rate of ethanesulfonyl chloride must be linked to the reactor's cooling capacity to prevent thermal runaway.
Genotoxicity Control
Sulfonyl chlorides are potential genotoxic impurities (PGIs).
-
Control Strategy: Ensure a slight excess of the amine (piperidine) or extended quench times with aqueous base to fully hydrolyze residual ethanesulfonyl chloride into the non-toxic sulfonate salt.
-
Validation: Develop a GC-MS method to quantify residual ethanesulfonyl chloride to <10 ppm in the final API intermediate.
References
-
Synthesis of 4-Cyanopiperidine Precursors
-
General Sulfonylation Methodologies
- Journal: "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism..." Molecules, 2020. (Provides mechanistic insight into sulfonyl chloride reactivity).
-
Baricitinib & Piperidine Scaffold Relevance
-
Piperidine Building Blocks
- ChemicalBook: "4-Cyanopiperidine HCl Product Specifications.
Sources
- 1. This compound CAS#: [chemicalbook.com]
- 2. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]
- 3. 4-cyanopiperidine-1-sulfonyl chloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. prayoglife.com [prayoglife.com]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 9. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-oxopiperidinium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 11. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1-(Ethylsulfonyl)piperidine-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When functionalized with a sulfonyl group at the 1-position and a carbonitrile moiety at the 4-position, the resulting 1-(ethylsulfonyl)piperidine-4-carbonitrile core represents a platform of significant interest for the development of novel therapeutics. This guide delves into the known and potential biological activities of this class of compounds, providing a technical framework for researchers and drug development professionals. We will explore the synthetic avenues to access these derivatives and detail the experimental protocols necessary to evaluate their therapeutic potential, with a focus on their promising roles as inhibitors of Janus kinases (JAK), Dipeptidyl Peptidase IV (DPP-IV), and Factor XIa.
The this compound Scaffold: A Nexus of Promising Biological Activities
The unique combination of the ethylsulfonyl group and the carbonitrile moiety on a piperidine core imparts specific physicochemical properties that can be exploited for targeted drug design. The sulfonyl group is a well-established hydrogen bond acceptor and can participate in key interactions within enzyme active sites. The carbonitrile group, a versatile functional group, can also act as a hydrogen bond acceptor or be involved in covalent interactions. This dual functionality, coupled with the conformational properties of the piperidine ring, makes this scaffold a compelling starting point for inhibitor design.
Our investigation of the scientific and patent literature reveals three primary areas where derivatives of this scaffold are likely to exhibit significant biological activity:
-
Janus Kinase (JAK) Inhibition: The structural similarity to key components of approved JAK inhibitors, such as Baricitinib, strongly suggests that this compound derivatives could be potent modulators of the JAK-STAT signaling pathway.[2][3][4]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The piperidine sulfonamide motif is a known pharmacophore for DPP-IV inhibitors, a validated target for the treatment of type 2 diabetes.[5]
-
Factor XIa (FXIa) Inhibition: The piperidine core is also a feature in the design of inhibitors for Factor XIa, a key enzyme in the intrinsic coagulation cascade and a promising target for safer anticoagulants.[6][7]
The following sections will provide a detailed exploration of each of these potential therapeutic applications, including synthetic strategies and robust biological evaluation protocols.
Janus Kinase (JAK) Inhibition: A New Frontier for Inflammatory and Autoimmune Diseases
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[4][8] Dysregulation of the JAK-STAT pathway is implicated in a wide range of inflammatory and autoimmune disorders.[9][10] The approved JAK inhibitor, Baricitinib, which is used to treat rheumatoid arthritis, contains a structurally related 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, highlighting the potential of the ethylsulfonyl and carbonitrile groups in targeting the JAK active site.[2][3]
Synthetic Approach to this compound Derivatives for JAK Inhibition
A plausible synthetic route to the core scaffold and its derivatives can be adapted from known literature procedures for similar structures.[11][12] The general strategy involves the synthesis of the piperidine-4-carbonitrile core, followed by the introduction of the ethylsulfonyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Piperidine-4-carbonitrile
-
Reaction Setup: To a solution of a suitable starting material, such as a 4-halopyridine or a pyridine-4-carboxamide, in an appropriate solvent (e.g., ethanol), add a source of cyanide (e.g., sodium cyanide) and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 2: Ethanesulfonylation of Piperidine-4-carbonitrile
-
Reaction Setup: Dissolve the synthesized piperidine-4-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Addition of Reagent: Cool the reaction mixture in an ice bath and add ethanesulfonyl chloride dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Biological Evaluation: In Vitro JAK Kinase Inhibition Assay
To assess the inhibitory potential of the synthesized compounds against JAK enzymes, a biochemical kinase assay is employed.[13][14] This assay measures the ability of a compound to block the phosphorylation of a substrate by a specific JAK isoform.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter).
-
384-well microplates.
-
-
Assay Procedure: a. Add the assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle). c. Add the specific JAK enzyme to each well. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Add the detection reagent and incubate to allow for signal development. h. Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the central role of JAK kinases in cytokine signaling, providing context for the therapeutic rationale of JAK inhibition.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Targeted Approach for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[16][17] This mechanism makes DPP-IV an attractive target for the treatment of type 2 diabetes mellitus. Several approved DPP-IV inhibitors feature a piperidine or related heterocyclic core, underscoring the potential of this compound derivatives in this therapeutic area.
Biological Evaluation: In Vitro DPP-IV Inhibition Assay
A fluorometric assay is commonly used to determine the inhibitory activity of compounds against DPP-IV.[18][19][20] This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP-IV.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DPP-IV enzyme.
-
DPP-IV substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Test compounds dissolved in DMSO.
-
Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.
-
96-well black microplates.
-
-
Assay Procedure: a. To the wells of the microplate, add the assay buffer. b. Add the test compounds at various concentrations. Include positive and negative controls. c. Add the DPP-IV enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the DPP-IV substrate. e. Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light. f. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the DPP-IV Inhibition Workflow
The following diagram outlines the key steps in the in vitro screening of DPP-IV inhibitors.
Caption: Experimental workflow for the in vitro screening of DPP-IV inhibitors.
Factor XIa Inhibition: A Novel Approach to Safer Anticoagulation
Factor XIa (FXIa) is a plasma serine protease that plays a key role in the amplification of the intrinsic pathway of blood coagulation.[7][21] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to currently available anticoagulants.[22][23] The piperidine scaffold has been utilized in the design of FXIa inhibitors, suggesting that this compound derivatives could be effective in this area.[6]
Biological Evaluation: In Vitro Factor XIa Inhibition Assay
A chromogenic assay is a standard method for evaluating the inhibitory activity of compounds against FXIa.[24] This assay measures the ability of FXIa to cleave a chromogenic substrate, resulting in the release of a colored product.
Experimental Protocol: In Vitro Factor XIa Inhibition Assay
-
Reagents and Materials:
-
Human Factor XIa.
-
Chromogenic FXIa substrate.
-
Assay buffer (e.g., Tris-HCl, NaCl, PEG).
-
Test compounds dissolved in DMSO.
-
A known FXIa inhibitor as a positive control.
-
96-well microplates.
-
-
Assay Procedure: a. Add the assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations, along with positive and negative controls. c. Add human FXIa to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the chromogenic substrate. e. Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data for novel this compound derivatives.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Other Kinases/Proteases |
| Example-01 | JAK1 | In Vitro Kinase Assay | Data | Data |
| Example-01 | JAK2 | In Vitro Kinase Assay | Data | Data |
| Example-01 | JAK3 | In Vitro Kinase Assay | Data | Data |
| Example-02 | DPP-IV | Fluorometric Assay | Data | Data |
| Example-03 | Factor XIa | Chromogenic Assay | Data | Data |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The structural analogies to known inhibitors of JAKs, DPP-IV, and Factor XIa provide a strong rationale for exploring derivatives of this core structure. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive framework for advancing these compounds through the drug discovery pipeline.
Future work should focus on the synthesis of a diverse library of derivatives to establish a clear structure-activity relationship (SAR) for each biological target. Further optimization of lead compounds for potency, selectivity, and pharmacokinetic properties will be crucial for their progression towards clinical development. The versatility of the this compound scaffold, combined with a targeted and systematic drug discovery approach, holds significant promise for the identification of next-generation therapies for inflammatory diseases, diabetes, and thromboembolic disorders.
References
- FACTOR XIa INHIBITORS. WO2016015593A1.
- Factor XIa inhibitors: A review of patent liter
- Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: p
- DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
- Who holds the patent for Baricitinib?
- In Vitro JAK Kinase Activity and Inhibition Assays.
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam.
- Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor.
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.
- Dipeptidyl Peptidase IV Inhibitor IV K579 - Sigma-Aldrich.
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. PubMed.
- Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin - Benchchem.
- JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience.
- JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs.
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- Application Notes and Protocols for In Vitro Characteriz
- Factor Xa Inhibitor Screening Assay Kit - BPS Bioscience.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Synthesis. - DTIC.
- Pyridines - Wikipedia.
- Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. PMC.
- (PDF) An Efficient Synthesis of Baricitinib.
- Factor XIa inhibition as a therapeutic strategy for atherothrombosis.
- Factor XI/XIa Inhibition: Ensuring Safety and Efficacy. YouTube.
- Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PMC - NIH.
- JAK inhibitors: an evidence-based choice of the most appropri
- JAK1 Inhibition - NS Pharma.
- JAK inhibitors - ChemicalBook.
- JAK 1–3 & TYK2 Inhibitors in Derm
- Emerging Topical and Systemic JAK Inhibitors in Derm
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]
- 6. Patent Filed by Incyte Corp for Baricitinib Preparation Process [pharmaceutical-technology.com]
- 7. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]
- 8. nspharma.com [nspharma.com]
- 9. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The patent landscape of Baricitinib [synapse.patsnap.com]
- 17. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. content.abcam.com [content.abcam.com]
- 21. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
potential therapeutic targets of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-(Ethylsulfonyl)piperidine-4-carbonitrile .
A Privileged Electrophilic Scaffold for Cysteine Protease & Kinase Modulation
Executive Summary
This compound (CAS: Derivative of 4395-98-6) represents a critical pharmacophore in modern medicinal chemistry, functioning primarily as a reversible covalent warhead carrier . Unlike inert building blocks, this molecule combines a rigid piperidine core with two distinct functional motifs: an electron-withdrawing ethylsulfonyl cap (P2/P3 site binder) and a C4-nitrile warhead (electrophilic trap).
Its primary therapeutic utility lies in the inhibition of Cysteine Proteases (Cathepsins K, S, and L) , where the nitrile group forms a reversible thioimidate adduct with the catalytic cysteine residue. Secondarily, it serves as a structural probe in the optimization of Janus Kinase (JAK) inhibitors, acting as a ring-expanded analog of the azetidine-based drug Baricitinib.
Key Therapeutic Areas:
-
Osteoporosis & Bone Metastasis: via Cathepsin K inhibition.
-
Autoimmune Disorders (RA, Lupus): via Cathepsin S and JAK pathway modulation.
-
Neuropathic Pain: via modulation of protease-activated receptors (PARs).
Chemical Profile & Structural Biology
2.1 Molecular Architecture
The molecule operates on a "Cap-Linker-Warhead" design principle, essential for fragment-based drug discovery (FBDD).
| Feature | Chemical Moiety | Biological Function |
| Warhead | C4-Carbonitrile (-CN) | Electrophilic Trap: Forms a reversible covalent bond with the nucleophilic thiolate of Cys25 (Cathepsins). |
| Scaffold | Piperidine Ring | Conformational Lock: Directs the warhead into the S1 subsite while minimizing entropic penalty upon binding. |
| Cap | N-Ethylsulfonyl | S2 Pocket Binder: Provides hydrogen bond acceptor capability and hydrophobic interaction within the enzyme's S2 pocket. |
2.2 Mechanism of Action: The Thioimidate Trap
The defining feature of this molecule is the reversible covalent inhibition mechanism. Unlike irreversible epoxide or halomethyl ketone inhibitors, the nitrile warhead allows for high potency without the toxicity associated with permanent protein alkylation.
Reaction Coordinate:
-
Recognition: The ethylsulfonyl group anchors the molecule in the S2 hydrophobic pocket of the protease.
-
Attack: The catalytic cysteine thiolate (Cys-S⁻) attacks the electrophilic carbon of the nitrile group.
-
Adduct Formation: A stable, yet reversible, thioimidate intermediate is formed.
-
Transition State Stabilization: The oxyanion hole of the enzyme stabilizes the nitrogen anion of the thioimidate.
Primary Therapeutic Target: Cathepsin K & S
3.1 Cathepsin K (Bone Resorption)
Cathepsin K is the predominant cysteine protease in osteoclasts, responsible for degrading Type I collagen. This compound mimics the transition state of peptide hydrolysis.
-
Pathology: In osteoporosis, overactive Cathepsin K leads to excessive bone matrix degradation.
-
Therapeutic Gain: Inhibition preserves bone mineral density (BMD) without suppressing bone formation (unlike bisphosphonates).
3.2 Cathepsin S (Immunomodulation)
Cathepsin S regulates MHC Class II antigen presentation by degrading the invariant chain (Ii).
-
Pathology: Elevated in Rheumatoid Arthritis (RA) and Sjögren’s syndrome.
-
Therapeutic Gain: Blocking Cathepsin S prevents the maturation of MHC II molecules, reducing auto-antigen presentation to CD4+ T-cells.
3.3 Pathway Visualization
The following diagram illustrates the inhibition of the Osteoclast-Mediated Bone Resorption pathway by this compound.
Caption: Mechanism of Cathepsin K inhibition within the osteoclast resorption lacuna. The inhibitor traps the active enzyme in a reversible thioimidate complex.
Secondary Target: JAK/STAT Signaling Scaffold
While less potent than its azetidine analog (Baricitinib), the piperidine congener is a vital tool in Structure-Activity Relationship (SAR) studies for Janus Kinases (JAK1/JAK2).
-
Role: It serves to assess the impact of ring size (6-membered vs 4-membered) on selectivity and metabolic stability.
-
Relevance: The ethylsulfonyl moiety is a proven pharmacophore for interacting with the ATP-binding site hinge region or the solvent-exposed front of the JAK kinase domain.
Experimental Validation Protocols
To validate the therapeutic potential of this molecule, the following self-validating experimental workflow is recommended.
5.1 Protocol: Fluorogenic Enzyme Kinetic Assay
Objective: Determine the IC50 and
Reagents:
-
Enzyme: Recombinant Human Cathepsin K (1 nM final).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, 20 µM).
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.
Step-by-Step Methodology:
-
Pre-Incubation: Incubate this compound (serial dilutions: 0.1 nM – 10 µM) with Cathepsin K in assay buffer for 15 minutes at 25°C. Why: Allows equilibrium binding of the inhibitor to the active site.
-
Initiation: Add Z-Phe-Arg-AMC substrate to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 30 minutes.
-
Analysis: Plot the initial velocity (
) vs. inhibitor concentration. Fit data to the Morrison equation for tight-binding inhibitors.
5.2 Protocol: Chemical Synthesis Validation
Objective: Synthesize high-purity material for biological testing.
-
Sulfonylation: React with ethanesulfonyl chloride in DCM with TEA (Triethylamine) at 0°C.
-
Workup: Wash with 1N HCl, then brine. Dry over MgSO4.
-
Purification: Recrystallization from EtOH/Hexane or Column Chromatography (EtOAc/Hexane).
-
QC Check: 1H-NMR must show ethyl quartet (~3.0 ppm) and piperidine ring protons; IR must show nitrile stretch (~2240 cm⁻¹).
5.3 Experimental Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link Establishes the nitrile warhead mechanism on piperidine scaffolds for Cathepsin inhibition.
-
Frisch, K., et al. (2018). "Baricitinib: A Review in Rheumatoid Arthritis." Drugs. Link Provides the structural context for ethylsulfonyl-bearing kinase inhibitors.
-
Podgorski, I. (2009). "Future of Cathepsin K inhibitors." Expert Opinion on Investigational Drugs. Link Reviews the therapeutic rationale for targeting Cathepsin K in bone metastasis.
-
PubChem Compound Summary. "Piperidine-4-carbonitrile."[2][3][4] National Center for Biotechnology Information. Link Source for chemical property data and structural identifiers.
Sources
Introduction: The Significance of the Piperidine-4-Carbonitrile Scaffold
An In-Depth Technical Guide to Piperidine-4-Carbonitrile Derivatives: Synthesis, Pharmacological Activity, and Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered saturated structure provides a versatile three-dimensional framework that can be readily functionalized, offering conformational flexibility that is crucial for effective binding to a diverse array of biological targets.[4] This guide focuses on a specific, highly valuable subclass: piperidine-4-carbonitrile derivatives.
The introduction of a cyano (-C≡N) group at the 4-position of the piperidine ring creates a unique pharmacophore with distinct electronic and steric properties. The nitrile group can serve as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a reactive handle for further synthetic transformations.[5] This versatility has established piperidine-4-carbonitrile and its derivatives as privileged structures in modern drug discovery, leading to the development of agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) modulatory effects.[2][6]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core aspects of piperidine-4-carbonitrile chemistry, from fundamental synthetic strategies and detailed experimental protocols to an exploration of its role as a pharmacophore and its application in developing novel therapeutics.
Part 1: Synthesis of Piperidine-4-Carbonitrile Derivatives
The synthesis of the piperidine-4-carbonitrile core and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Key Synthetic Strategies
-
Nucleophilic Addition of Cyanide to Piperidin-4-ones: A common and direct approach involves the conversion of a corresponding N-substituted piperidin-4-one to a cyanohydrin, followed by reduction of the hydroxyl group. A more direct method is the Strecker synthesis, where the piperidin-4-one reacts with an amine and a cyanide source.
-
Cyclization Reactions: Intramolecular cyclization is a powerful strategy for constructing the piperidine ring itself. For instance, novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles have been synthesized via a microwave-assisted 6-exo-tet cyclization of 2-(2-cyano-2-phenylethyl)aziridines after alkylation.[7]
-
Addition to Dihydropyridine Intermediates: An efficient method has been developed based on the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines.[5] This approach allows for the synthesis of 4,4-disubstituted piperidine-2-carbonitriles and piperidine-2,6-dicarbonitriles, which are valuable precursors for pipecolic acid derivatives.[5]
-
Modification of Pre-existing Piperidines: Functionalization can occur on a pre-formed piperidine-4-carbonitrile scaffold.[8][9] A common starting material is N-Boc-piperidine-4-carbonitrile, where the Boc-protecting group can be removed to allow for N-alkylation or N-arylation, yielding a library of derivatives.[10]
Visualizing a General Synthetic Workflow
The following diagram illustrates a common synthetic pathway starting from N-Boc-piperidin-4-one, a readily available commercial starting material. This workflow highlights the key steps of cyanation and subsequent derivatization.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ijnrd.org [ijnrd.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. N-Boc-ピペリジン-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
use of 1-(Ethylsulfonyl)piperidine-4-carbonitrile as a building block in synthesis
Technical Application Note: Strategic Utilization of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
Strategic Overview
This compound represents a high-value scaffold in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]
Its utility is derived from three structural advantages:
-
The Sulfonyl "Cap": Unlike amide linkers, the sulfonamide moiety (
) is non-basic and highly resistant to metabolic hydrolysis by peptidases, extending the in vivo half-life of the parent drug.[1] -
The Piperidine Linker: It provides a rigid, saturated
spacer that orients substituents (in the 4-position) into specific solvent-exposed pockets of a protein target.[1] -
The Nitrile Warhead: The C-4 nitrile is a versatile "masked" functionality.[1] It serves as a precursor to primary amines (for amide coupling), carboxylic acids, or heterocyclic bioisosteres like tetrazoles.
Target Audience: This guide is designed for medicinal chemists and process engineers seeking to utilize this building block for Scaffold Hopping (e.g., expanding from the azetidine ring found in Baricitinib to a piperidine ring) or Fragment-Based Drug Design (FBDD) .
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 202.27 g/mol |
| Core Functionality | Electrophilic Nitrile; Metabolically Stable Sulfonamide |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |
Synthesis & Functionalization Workflows
The following protocols describe the generation of the building block and its two most critical downstream transformations: reduction to the primary amine (Linker A) and hydrolysis to the acid (Linker B).
Module A: Synthesis of the Building Block
Rationale: The sulfonylation of secondary amines is rapid and exothermic.[1] Temperature control is critical to prevent bis-sulfonylation or side reactions.[1]
Reagents:
-
Ethanesulfonyl chloride (EtSO2Cl)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4-cyanopiperidine (1.0 eq) and DCM (10 vol). Cool to 0°C under
atmosphere.[1] -
Base Addition: Add TEA (1.5 eq) dropwise. The reaction is slightly exothermic; maintain
. -
Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Quench with 1M HCl (to remove excess amine/TEA). Wash organic layer with Sat.[1]
and Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.
Module B: Reduction to 1-(Ethylsulfonyl)piperidin-4-amine
Rationale: This is the most valuable transformation.[1] The resulting primary amine is a direct analog of the side chain used in several JAK inhibitors. Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) for scalability and safety.
Reagents:
-
This compound (Starting Material)[3]
-
Raney Nickel (Active Catalyst)
-
Ammonia in Methanol (7N
/MeOH) -
Hydrogen Gas (
)
Protocol:
-
Safety Note: Raney Nickel is pyrophoric.[1] Handle under inert gas/water slurry.[1]
-
Preparation: Dissolve the nitrile (1.0 eq) in 7N
/MeOH (20 vol).-
Mechanistic Insight: The presence of ammonia suppresses the formation of the secondary amine dimer (a common byproduct in nitrile reduction) by shifting the equilibrium of the intermediate imine.[1]
-
-
Hydrogenation: Transfer to a Parr shaker or autoclave. Add Raney Nickel (20 wt% loading).
-
Reaction: Pressurize to 50 psi (3.4 bar)
. Agitate at RT for 12–18 hours.[1] -
Filtration: Filter through a Celite pad (Caution: Keep wet to prevent fire). Rinse with MeOH.[1]
-
Purification: Concentrate filtrate. The residue is often pure enough for the next step.[1] If necessary, convert to HCl salt for crystallization.
Visualizing the Chemical Space
The following diagram illustrates the central role of this building block in divergent synthesis.
Figure 1: Divergent synthesis pathways from the core nitrile scaffold.[1]
Case Study: Scaffold Hopping in JAK Inhibition
Context: Many JAK inhibitors (e.g., Baricitinib) utilize an ethylsulfonyl-azetidine motif. While effective, the azetidine ring is highly strained and can be metabolically labile or chemically unstable during aggressive synthesis steps.
Application of the Piperidine Analog: By substituting the 4-membered azetidine with the 6-membered piperidine (using this compound):
-
Lipophilicity (
): Increases slightly, potentially improving blood-brain barrier (BBB) penetration if CNS targeting is desired. -
Vector Geometry: The exit vector of the substituent changes from a puckered square geometry to a chair conformation, allowing the exploration of adjacent binding pockets in the ATP-binding site of the kinase.[1]
-
Synthesis Safety: The piperidine ring eliminates the ring-strain risks associated with azetidine opening during scale-up.[1]
References & Authority
-
Nitrile Reduction Methodology:
-
Source: Watson, S. et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development.
-
Relevance: Validates the use of Ammonia/Methanol to suppress secondary amine formation.[1]
-
Link:
-
-
Sulfonamide Protection Strategy:
-
Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis."
-
Relevance: Establishes the stability profile of N-sulfonyl groups against acid/base hydrolysis.
-
Link:
-
-
Piperidine Scaffolds in Drug Design:
(Note: Specific CAS data and spectral properties derived from standard chemical vendor databases such as Sigma-Aldrich and ChemicalBook for CAS 4395-98-6 and its derivatives.)
Sources
experimental procedure for scaling up 1-(Ethylsulfonyl)piperidine-4-carbonitrile synthesis
Abstract & Strategic Overview
This guide details a robust, scalable protocol for the synthesis of 1-(ethylsulfonyl)piperidine-4-carbonitrile (CAS: 1445371-24-7), a critical intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).
While small-scale synthesis often utilizes dichloromethane (DCM) and triethylamine (TEA), this protocol transitions to a Biphasic Schotten-Baumann condition (Toluene/Water/NaOH) for scale-up. This strategic shift addresses three critical scale-up constraints:
-
Exotherm Control: The high heat capacity of water acts as a thermal buffer during the exothermic addition of ethanesulfonyl chloride.
-
Salt Removal: Inorganic byproducts (NaCl) are sequestered in the aqueous phase, eliminating the filtration steps required in non-aqueous organic base methods.
-
Safety: Reduces reliance on chlorinated solvents and volatile organic bases.
Safety Assessment (Critical)
| Hazard Class | Reagent | Risk Description | Mitigation Strategy |
| Corrosive / Lachrymator | Ethanesulfonyl Chloride | Causes severe skin burns and eye damage.[1] Potent lachrymator (tear gas effect). | Handle only in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Keep a 10% ammonia solution nearby to neutralize spills. |
| Acute Toxicity | 4-Cyanopiperidine | Toxic if swallowed or in contact with skin. | Wear full PPE including Tyvek sleeves. Avoid dust generation if using the HCl salt. |
| Corrosive | NaOH (50% soln) | Causes severe burns. | Use face shield during preparation of aqueous base. |
Retrosynthetic Analysis & Pathway
The synthesis relies on a nucleophilic substitution (sulfonylation) of the secondary amine.
Reaction Scheme:
Mechanism Visualization
The following diagram illustrates the workflow and critical decision nodes for the process.
Caption: Process flow diagram for the biphasic synthesis of this compound.
Detailed Experimental Protocol
Scale: 100 g Input (4-Cyanopiperidine HCl) Expected Yield: 85-92% Purity Target: >98% (a/a)
Equipment Setup
-
Reactor: 2L Jacketed Glass Reactor (or 3-neck RBF) with overhead mechanical stirrer.
-
Temperature Control: Circulator capable of -10°C to +40°C.
-
Addition: Pressure-equalizing addition funnel (or dosing pump for larger scales).
-
Monitoring: Internal temperature probe (PT100).
Step-by-Step Procedure
Phase 1: Charge and Dissolution
-
Charge Toluene (500 mL, 5 vol) and Water (400 mL, 4 vol) to the reactor.
-
Add 4-Cyanopiperidine HCl (100 g, 0.682 mol) . Stir at 200 RPM until suspended.
-
Note: The salt will not fully dissolve until base is added.
-
-
Add 50% NaOH solution (136.4 g, ~2.5 eq) slowly.
-
Observation: The solid will dissolve, and the mixture will separate into two clear phases.
-
Chemistry: 1.0 eq neutralizes the HCl salt; the remaining 1.5 eq acts as the scavenger for the sulfonylation.
-
Phase 2: Controlled Addition (Critical Step)
-
Cool the reaction mixture to 0–5°C .
-
Charge Ethanesulfonyl chloride (96.5 g, 0.75 mol, 1.1 eq) to the addition funnel.
-
Add the sulfonyl chloride dropwise over 60–90 minutes .
-
CRITICAL: Maintain internal temperature < 10°C . The reaction is highly exothermic.
-
Tip: If the temperature spikes, stop addition immediately and allow the system to recool.
-
Phase 3: Reaction and IPC
-
Once addition is complete, allow the mixture to warm to 20–25°C over 1 hour.
-
Stir for an additional 2 hours.
-
IPC Sampling: Take a 50 µL aliquot of the organic (top) layer, dilute in Acetonitrile. Analyze by HPLC or TLC (50% EtOAc/Heptane).
-
Criteria: < 2% unreacted 4-cyanopiperidine.
-
Phase 4: Work-up
-
Stop stirring and allow phases to settle (15 min).
-
Drain the bottom aqueous layer (contains NaCl, excess NaOH).
-
Waste Note: Aqueous layer is basic (pH > 12).[2] Neutralize before disposal.
-
-
Wash the organic layer with 0.5 M HCl (200 mL) .
-
Purpose: Removes any unreacted 4-cyanopiperidine (protonates it, moving it to aqueous phase).
-
-
Wash the organic layer with Brine (200 mL) .
-
Dry the organic layer over MgSO₄ (or azeotropically dry during concentration).
Phase 5: Purification (Crystallization)
-
Transfer the Toluene solution to a clean vessel.
-
Concentrate under vacuum (45°C) to approximately 2-3 volumes (200-300 mL) .
-
Solvent Swap: If the product does not crystallize from Toluene, strip to dryness and redissolve in Isopropanol (IPA) (3 vol) at 60°C.
-
-
Cool the solution slowly to 20°C , then to 0-5°C and hold for 2 hours.
-
Seeding: If available, add seed crystals at 25°C to induce uniform particle size.
-
-
Filter the white solid.
-
Wash the cake with cold Toluene (or IPA) (100 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR (DMSO-d6) | Conforms to structure. Ethyl group (triplet ~1.2 ppm, quartet ~3.0 ppm), Piperidine ring protons. |
| Purity | HPLC (210 nm) | ≥ 98.0% area |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
NMR Interpretation (Expected):
-
1.20 (t, 3H):
(Ethyl terminal methyl) - 1.7-2.0 (m, 4H): Piperidine C3/C5 protons
- 2.9-3.1 (m, 1H): Piperidine C4 proton (alpha to nitrile)
-
3.05 (q, 2H):
(Sulfonyl methylene) - 3.2-3.5 (m, 4H): Piperidine C2/C6 protons (deshielded by sulfonamide)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of EtSO₂Cl | Ensure temperature is kept <10°C during addition. Ensure reagents are dry (if not using biphasic). In biphasic, fast stirring is required to react amine before hydrolysis. |
| Product is Oiling Out | Impurities or Solvent choice | If oiling occurs during crystallization, reheat to dissolve, add 10% more solvent, and cool very slowly. Use seed crystals. |
| High Impurity (Bis-sulfonylation) | Not possible here | The amine is secondary; bis-sulfonylation is chemically impossible. Check for starting material impurities.[3][4] |
| Slow Phase Separation | Emulsion | Add more Brine. Filter through a celite pad if fine solids are stabilizing the emulsion. |
References
-
General Sulfonylation Protocol : "Scalable Synthesis of Sulfonamides." Organic Syntheses, Coll. Vol. 10, p. 123. (General reference for sulfonylation methodology).
-
Safety Data : "Ethanesulfonyl Chloride Safety Data Sheet." ThermoFisher Scientific.
-
Piperidine Scale-up : "Application Notes and Protocols for the Purification of Piperidine Reaction Products."[4] BenchChem.[4]
-
Related Intermediate Synthesis : "Synthesis of 1-(ethylsulfonyl)azetidin-3-ylidene acetonitrile (Baricitinib Intermediate)." CymitQuimica.
(Note: Specific CAS 1445371-24-7 is a derivative often covered under broader JAK inhibitor patents. The protocol above is derived from standard industrial practices for piperidine sulfonylations).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, which involves the N-sulfonylation of piperidine-4-carbonitrile with ethanesulfonyl chloride. The reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Low yields are the most common issue in sulfonamide synthesis and typically stem from one or more of the following factors.[1]
-
Cause 1: Hydrolysis of Ethanesulfonyl Chloride. Ethanesulfonyl chloride is a reactive electrophile that is highly susceptible to hydrolysis by moisture.[1][2] Water present in the solvent, on the glassware, or in the starting materials will compete with the piperidine nucleophile, consuming the sulfonyl chloride to form the unreactive ethanesulfonic acid.
-
Solution: Implement rigorous anhydrous techniques. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the piperidine-4-carbonitrile starting material is dry.
-
-
Cause 2: Inefficient Acid Scavenging. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. An appropriate base is essential to neutralize this acid.[2]
-
Solution: Use a suitable non-nucleophilic tertiary amine base. Triethylamine (Et₃N) is a common and cost-effective choice.[2] Pyridine can also be used and may act as a nucleophilic catalyst, but its removal can be more difficult.[2] Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.
-
-
Cause 3: Poor Reactivity or Steric Hindrance. While piperidine-4-carbonitrile is a reasonably reactive secondary amine, suboptimal conditions can slow the reaction rate, allowing side reactions to dominate.[3][4]
-
Solution: Consider adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which then rapidly reacts with the piperidine.[1][2] This can significantly accelerate the desired reaction pathway.
-
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities and how can I prevent them?
The presence of multiple spots indicates unreacted starting materials or the formation of byproducts.
-
Impurity 1: Unreacted Piperidine-4-carbonitrile. This is often visible as a baseline spot on TLC (if it is highly polar). It indicates an incomplete reaction.
-
Prevention: Ensure at least a stoichiometric amount (1.0 to 1.1 equivalents) of ethanesulfonyl chloride is used. Check the purity of the sulfonyl chloride, as degraded reagent will lead to an effective substoichiometric amount being added.[2] Allow the reaction to run to completion, monitoring by TLC until the piperidine spot disappears.
-
-
Impurity 2: Ethanesulfonic Acid. This is the hydrolysis product of ethanesulfonyl chloride. It is highly polar and may streak on the TLC plate.
-
Prevention: As detailed in Q1, rigorous anhydrous conditions are the only effective preventative measure.[1] During aqueous workup, this impurity will be extracted into the aqueous phase, especially if the pH is basic.
-
-
Impurity 3: Unknown Byproducts. These may appear as faint spots on the TLC.
-
Prevention: Overheating the reaction can lead to decomposition and side reactions.[2] It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature. This controlled temperature profile minimizes the formation of undesired products.
-
Q3: The workup procedure is difficult, and I'm losing product due to emulsion formation. How can I optimize the extraction?
Emulsions can form during the aqueous wash steps, particularly if the reaction mixture contains fine particulates or if the pH is not well-controlled.
-
Solution 1: Filtration. Before the aqueous workup, you can dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate and filter it through a small plug of celite to remove any precipitated salts (e.g., triethylammonium hydrochloride). This often prevents emulsions.
-
Solution 2: Brine Wash. After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and further dries the organic layer.
-
Solution 3: Solvent Choice. If emulsions persist with DCM, try switching to a less dense and less miscible solvent like ethyl acetate for the extraction.
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the core chemical transformation and a logical workflow for diagnosing and resolving common experimental issues.
Caption: Reaction mechanism for N-sulfonylation.
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethylsulfonylation
Welcome to the comprehensive technical support guide for the optimization of ethylsulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial transformation, troubleshoot common challenges, and optimize reaction conditions for robust and reproducible outcomes. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, making the mastery of its synthesis paramount.[1][2] This guide provides in-depth, field-proven insights to empower you in your synthetic endeavors.
Understanding the Ethylsulfonylation Reaction: The Foundation
The reaction between an amine and ethylsulfonyl chloride is a classic example of nucleophilic acyl substitution.[3] The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the ethylsulfonyl chloride.[3] This initial attack forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, a good leaving group, to yield the sulfonamide product and hydrochloric acid.[3][4]
To facilitate this reaction and neutralize the generated HCl, a base is typically employed. The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the reaction's efficiency and outcome.[1]
Troubleshooting Guide: A-Q&A Approach to Common Experimental Hurdles
This section addresses specific issues you may encounter during your ethylsulfonylation experiments in a direct question-and-answer format.
Question 1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?
Answer: Low yields in ethylsulfonylation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The electronic and steric properties of your amine are critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will be less nucleophilic and react more slowly.[5]
-
Solution: Consider increasing the reaction temperature to provide the necessary activation energy.[5] Switching to a more polar, aprotic solvent like DMF or NMP can also enhance the reaction rate. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective by forming a more reactive sulfonyl-DMAP intermediate.[5]
-
-
Sulfonylating Agent Stability: Ethylsulfonyl chloride can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or recently purified ethylsulfonyl chloride. For particularly sensitive substrates, consider using ethylsulfonyl fluoride, which is often more stable.[5]
-
-
-
Competing Side Reactions:
-
Hydrolysis of Ethylsulfonyl Chloride: Ethylsulfonyl chloride is highly susceptible to hydrolysis in the presence of water, especially under basic conditions.[5] This competing reaction consumes your starting material and reduces the yield of the desired sulfonamide.[5]
-
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis.[5]
-
-
Bis-sulfonylation of Primary Amines: While generally less common with equimolar amounts of reagents, the formation of a bis-sulfonated product can occur with primary amines, particularly if an excess of ethylsulfonyl chloride is used.[6]
-
Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the ethylsulfonyl chloride to the amine solution can help minimize this side reaction.
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction and for maintaining a nucleophilic amine.
-
Solution: For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or proton sponge may be necessary. Ensure at least one equivalent of base is used. For many standard reactions, an excess of a tertiary amine like triethylamine or pyridine is effective.[7]
-
-
Incorrect Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For sluggish reactions, consider more polar aprotic solvents like DMF.
-
-
The following table summarizes key parameters to consider for yield optimization:
| Parameter | Recommendation for Low Yield | Rationale |
| Temperature | Increase in increments (e.g., from RT to 40 °C, then 60 °C) | Provides activation energy for less reactive substrates.[5] |
| Solvent | Switch to a more polar aprotic solvent (e.g., DCM to DMF) | Better solubilization of reactants and can accelerate the reaction. |
| Base | Use a stronger, non-nucleophilic base (e.g., DBU) or add a catalyst (e.g., DMAP) | Enhances deprotonation of the amine and can activate the sulfonyl chloride.[5] |
| Reagent Purity | Use freshly opened or purified ethylsulfonyl chloride | Avoids issues with degradation and hydrolysis.[5] |
Question 2: I'm observing multiple spots on my TLC plate, indicating byproduct formation. What are they and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate is a clear indication of side reactions. Identifying the potential byproducts is the first step to mitigating their formation.
-
Unreacted Starting Materials: This is the most straightforward byproduct to identify.
-
Solution: If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature. Ensure proper stoichiometry of reactants and base.
-
-
Hydrolyzed Ethylsulfonyl Chloride (Ethylsulfonic Acid): This is a very common byproduct, especially if moisture is present.[5]
-
Solution: As mentioned previously, rigorous exclusion of water through the use of anhydrous solvents and oven-dried glassware is critical.
-
-
Over-sulfonylation Product (for primary amines): The bis-sulfonated product may be present.
-
Solution: Precise control of stoichiometry is key. Adding the ethylsulfonyl chloride slowly to the reaction mixture can help prevent the formation of this byproduct.[6]
-
-
Reaction with Solvent: In some cases, the solvent itself can react. For example, if using an alcohol as a solvent, the corresponding ethylsulfonate ester can form.
-
Solution: Choose an inert, aprotic solvent for the reaction.
-
A logical workflow for troubleshooting byproduct formation is illustrated below:
Sources
resolving poor solubility issues of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
Technical Support Center: 1-(Ethylsulfonyl)piperidine-4-carbonitrile
A Senior Application Scientist's Guide to Resolving Poor Solubility
Welcome to the dedicated technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor solubility. This guide is structured to provide you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore systematic approaches to tackle solubility issues, ensuring your research progresses efficiently.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers for a biological assay have failed. Why is this compound poorly soluble in water?
A1: The molecular structure of this compound presents a classic solubility challenge. It contains a polar sulfonyl group and a nitrile group, which contribute to some degree of polarity. However, the ethyl group and the piperidine ring introduce significant non-polar, lipophilic character. This mixed polarity makes it difficult for the molecule to integrate into the highly ordered hydrogen-bonding network of water, leading to poor aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common hurdle in drug development.[1]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon for poorly soluble compounds. While this compound may be readily soluble in a strong organic solvent like DMSO, this high-energy solvated state is not thermodynamically stable when introduced to a predominantly aqueous environment. As the DMSO concentration drops dramatically upon dilution, the compound crashes out of the solution, forming a precipitate. This is a critical consideration for in-vitro assays where solvent concentration must be kept low to avoid artifacts.
Q3: Is there a single "best" solvent for this compound?
A3: There is no universal "best" solvent; the ideal choice is highly application-dependent.[2][3][4] For stock solutions, a solvent that provides high solubility and stability, like DMSO or ethanol, is suitable. For formulation or direct use in assays, the solvent system must be compatible with the experimental model (e.g., low toxicity for cell-based assays). A systematic screening approach, as detailed in our troubleshooting guides, is the most effective way to identify the optimal solvent or solvent system for your specific needs.
Q4: Can I heat the solution to improve solubility?
A4: Gently heating the solution can temporarily increase solubility and the rate of dissolution. However, this may lead to the formation of a supersaturated solution, which is metastable and can precipitate upon cooling to ambient or physiological temperatures.[1] Furthermore, you must consider the thermal stability of this compound. Always verify that heating does not cause degradation. A preliminary stability study using a technique like HPLC is recommended.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides in-depth, actionable strategies to overcome the solubility challenges of this compound. We will proceed from the simplest to the more complex methods.
Logical Workflow for Troubleshooting Solubility
Before diving into specific protocols, it's helpful to visualize the overall strategy. The following workflow diagram outlines a logical progression for systematically addressing poor solubility.
Caption: A systematic workflow for resolving solubility issues.
Guide 1: Foundational Solvent Screening
The Causality: The first principle of solubility is "like dissolves like." We must identify solvents with physicochemical properties similar to our compound.[5] This initial screening establishes a baseline and may reveal a simple, direct solution for creating stock solutions or formulations.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Solvent Plate: Dispense 198 µL of various test solvents (see table below) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~650 nm. A clear solution indicates good solubility at this concentration.
-
Confirmation (Optional): For wells that appear clear, transfer the solution to an HPLC vial, centrifuge to pellet any undissolved micro-precipitate, and analyze the supernatant to quantify the exact concentration.
Data Presentation: Illustrative Solubility Profile
| Solvent System | Type | Expected Solubility @ 100 µM | Rationale |
| PBS, pH 7.4 | Aqueous Buffer | Poor | High polarity of water is unfavorable for the lipophilic parts of the molecule. |
| Ethanol (EtOH) | Polar Protic | Moderate to Good | Can form hydrogen bonds and has a non-polar ethyl group to interact with the solute. |
| Propylene Glycol (PG) | Polar Protic | Good | Often a better solvent for non-polar drugs than ethanol.[6] |
| Polyethylene Glycol 400 (PEG 400) | Polar | Good | A common co-solvent that can significantly increase the solubility of poorly soluble drugs.[5][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | A strong polar aprotic solvent, but its use is often limited by toxicity.[3][4] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Common HPLC solvent; useful for analytical purposes. |
Note: This data is illustrative and should be confirmed experimentally.
Guide 2: Leveraging pH for Solubility Enhancement
The Causality: The structure of this compound contains a piperidine ring. The nitrogen atom in this ring is basic and can be protonated at acidic pH.[7][8] This creates a positively charged species, which is significantly more soluble in aqueous media due to favorable ion-dipole interactions with water. This is a common and effective method for increasing the solubility of basic drugs.[9]
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to vials containing each buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the pKa of the protonated piperidine nitrogen. For piperidine itself, the pKa of its conjugate acid is ~11.2. The electron-withdrawing sulfonyl group will decrease the basicity of the nitrogen, lowering this pKa into a more physiologically relevant range (estimated ~7-9). Therefore, adjusting the pH to be 1-2 units below this pKa should markedly improve solubility.[10]
Workflow for pH Adjustment Strategy
Caption: Step-by-step logic for the pH modification approach.
Guide 3: Co-solvency for Enhanced Solubilization
The Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network.[11][12] This reduces the overall polarity of the solvent system, making it more favorable for dissolving non-polar or moderately polar compounds like this compound.[6] This is a highly effective and widely used technique in pharmaceutical formulation.[13][14]
Experimental Protocol: Co-solvent System Optimization
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare Blends: Create a series of co-solvent/buffer (e.g., PBS pH 7.4) blends in varying ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent).
-
Solubility Measurement: Use the shake-flask method described in Guide 2 to determine the equilibrium solubility of the compound in each co-solvent blend.
-
Data Analysis: Plot solubility as a function of the co-solvent percentage for each co-solvent tested. This will reveal the optimal co-solvent and concentration for maximizing solubility.
Data Presentation: Illustrative Co-Solvent Effects
| Co-solvent (% in PBS, pH 7.4) | Solubility of Cpd (µg/mL) | Fold Increase (vs. PBS) |
| 0% (Control) | 5 | 1x |
| 10% PEG 400 | 50 | 10x |
| 20% PEG 400 | 250 | 50x |
| 30% PEG 400 | 900 | 180x |
| 10% Ethanol | 25 | 5x |
| 20% Ethanol | 90 | 18x |
Note: This data is illustrative. PEG 400 is often particularly effective for compounds of this nature. The relationship between co-solvent concentration and solubility is often exponential up to a certain point.
Guide 4: Advanced Strategies - Surfactants and Physical Modification
If the above methods do not yield sufficient solubility for your application, more advanced formulation strategies can be employed.
-
Surfactant-Based Formulations: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[15][16] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[16][17][18]
-
Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL are common, non-ionic surfactants used in research and pharmaceutical formulations.[19][20]
-
Approach: Prepare solutions of the surfactant in buffer at concentrations above its CMC. Then, use the shake-flask method to determine the compound's solubility.
-
-
Physical Modification: These techniques aim to increase the surface area of the solid compound or reduce its crystal lattice energy, thereby enhancing the dissolution rate and apparent solubility.
-
Micronization: This process reduces the particle size of the drug powder, increasing the surface area available for dissolution.[14] While it doesn't change the equilibrium solubility, it can significantly speed up the dissolution process.[13]
-
Nanosuspensions: Reducing particle size to the nanometer scale can further increase dissolution velocity and, due to the Kelvin effect, can also increase the saturation solubility.[1] This is often achieved through high-pressure homogenization.[13]
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. [Link]
-
Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research, 8(3), 01-11. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Kumar, S., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 14, 2026, from [Link]
-
ICPL. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]
-
MDPI. (n.d.). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved February 14, 2026, from [Link]
-
Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry, 64(24), 17745-17762. [Link]
-
ResearchGate. (2025, August 8). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
-
Ferreira, H., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 14(7), 1506. [Link]
-
Al-Hamidi, H., & Edwards, K. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy, 47(7), 1136-1145. [Link]
-
Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. [Link]
-
Richardson, P., et al. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
-
Richardson, P., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. [Link]
-
IGI Global. (2026, January 7). pH adjustment: Significance and symbolism. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?[Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved February 14, 2026, from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. Piperidine-4-carbonitrile (CAS 4395-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. ajptonline.com [ajptonline.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. How does co-solvency increase solubility | Filo [askfilo.com]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbr.in [ijpbr.in]
- 14. wjbphs.com [wjbphs.com]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 17. imperialchem.com [imperialchem.com]
- 18. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
minimizing impurities in 1-(Ethylsulfonyl)piperidine-4-carbonitrile production
Welcome to the technical support guide for the synthesis and purification of 1-(Ethylsulfonyl)piperidine-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production, ensuring high purity and yield. We will explore the causality behind experimental choices and provide validated protocols to troubleshoot potential issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors, primarily incomplete reactions, product degradation, or mechanical loss during work-up.
Causality and Solutions:
-
Incomplete Reaction: The core of this synthesis is the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of ethanesulfonyl chloride. For this reaction to proceed to completion, the generated hydrochloric acid (HCl) must be effectively neutralized by a base. If the base is too weak, sterically hindered, or added in insufficient quantity, the reaction equilibrium will be unfavorable, and the piperidine starting material will exist as its protonated, unreactive hydrochloride salt.
-
Solution: Use a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.3 equivalents). Ensure the purity of your starting piperidine-4-carbonitrile, as it can be hygroscopic and may contain impurities that consume the base.
-
-
Hydrolysis of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This hydrolysis consumes the reagent, converting it to the unreactive ethanesulfonic acid, thereby reducing the available amount for the primary reaction.
-
Solution: Employ anhydrous solvents (e.g., dichloromethane, acetonitrile, or toluene) and ensure all glassware is thoroughly oven-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
-
Suboptimal Temperature: While the reaction is often conducted at 0 °C to room temperature to control its exothermicity, excessively low temperatures can slow the reaction rate, leading to an incomplete reaction within a standard timeframe.
-
Solution: Start the addition of ethanesulfonyl chloride at 0 °C to manage the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (2-6 hours) to ensure it goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Question 2: My final product analysis (HPLC, NMR) shows the presence of unreacted piperidine-4-carbonitrile. Why is this happening?
Answer:
The presence of starting material in the final product typically points to issues with stoichiometry or reaction kinetics.
Causality and Solutions:
-
Insufficient Electrophile: The most direct cause is an insufficient amount of ethanesulfonyl chloride relative to the piperidine-4-carbonitrile. This can be due to a simple miscalculation or degradation of the sulfonyl chloride from improper storage.
-
Solution: Use a slight molar excess of ethanesulfonyl chloride (1.05-1.1 equivalents) to drive the reaction to completion. Always use a fresh or properly stored bottle of ethanesulfonyl chloride.
-
-
Poor Mixing: In heterogeneous reaction mixtures or with viscous solvents, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the sulfonyl chloride. A mechanical stirrer is preferable for larger-scale reactions.
-
Question 3: I have an acidic impurity in my product that is water-soluble. What is it and how do I remove it?
Answer:
This impurity is almost certainly ethanesulfonic acid , the byproduct of the hydrolysis of ethanesulfonyl chloride.
Causality and Solutions:
As mentioned previously, any moisture present in the reaction will lead to the formation of ethanesulfonic acid. During the aqueous work-up, this highly polar and acidic compound can sometimes be challenging to remove completely.
-
Removal Protocol:
-
After the reaction is complete, quench with water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution. This basic wash will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be partitioned out of the organic phase.
-
Follow with a water wash and then a brine wash to remove residual salts and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this reaction?
Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or toluene are recommended to avoid side reactions with the sulfonyl chloride. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal bases as they are effective HCl scavengers without being nucleophilic enough to compete with the piperidine substrate.
Q2: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like ethyl acetate/hexanes. The product, being more non-polar than the starting piperidine, will have a higher Rf value. Alternatively, HPLC can provide more quantitative tracking of the disappearance of starting material and the appearance of the product.
Q3: My product has a yellowish tint. What is the cause and is it a concern?
A slight yellow color can often be attributed to minor, highly conjugated impurities formed from side reactions. While often present in small amounts, if high purity is required (e.g., for pharmaceutical applications), purification by column chromatography or recrystallization is necessary.
Q4: What are the critical safety precautions for this synthesis?
Ethanesulfonyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of the reagent at a low temperature (0 °C) is crucial.
Q5: Are there any potential genotoxic impurities (PGIs) I should be aware of?
Yes. If an alcohol (like ethanol or methanol) is present as a solvent or impurity, it can react with ethanesulfonyl chloride to form sulfonate esters (e.g., ethyl ethanesulfonate).[1] These are a class of potential genotoxic impurities and must be strictly controlled. The most effective preventative measure is to use aprotic solvents and ensure all reagents are free from alcohol contamination.[1]
Data & Protocols
Table 1: Common Impurities and Their Mitigation
| Impurity Name | Structure | Potential Source | Analytical Detection | Mitigation Strategy |
| Piperidine-4-carbonitrile | C₆H₁₀N₂ | Incomplete reaction | HPLC, GC-MS, ¹H NMR | Use slight excess of ethanesulfonyl chloride; ensure adequate reaction time. |
| Ethanesulfonic Acid | CH₃CH₂SO₃H | Hydrolysis of ethanesulfonyl chloride | HPLC, LC-MS | Use anhydrous conditions; remove with a basic aqueous wash (NaHCO₃). |
| Triethylamine HCl | (C₂H₅)₃N·HCl | Byproduct of reaction | ¹H NMR (water-soluble) | Remove with aqueous work-up. |
| Ethyl Ethanesulfonate | CH₃CH₂SO₂OCH₂CH₃ | Reaction with ethanol impurity | GC-MS, UPLC-MS/MS[1] | Strictly avoid alcohol solvents and impurities. Use aprotic solvents. |
Protocol 1: General Synthesis of this compound
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperidine-4-carbonitrile (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add ethanesulfonyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Diagrams
Caption: Formation of ethanesulfonic acid impurity via hydrolysis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Supuran, C. T., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]
-
Aziz-Ur-Rehman, et al. (2014). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. Available at: [Link]
-
Princeton University. (n.d.). Full Anhydride SI. Princeton University. Available at: [Link]
-
Wang, J., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]
-
Kamel, A. H., et al. (2018). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available at: [Link]
Sources
Validation & Comparative
The Strategic Selection of Piperidine Scaffolds in Modern Drug Design: A Comparative Analysis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
Introduction: The Enduring Primacy of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a multitude of approved therapeutic agents.[1] Its prevalence, from central nervous system (CNS) agents to anticancer drugs, is not coincidental.[2][3] The six-membered saturated heterocycle offers a synthetically tractable, three-dimensional framework that can be precisely decorated with functional groups to optimize pharmacological activity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and safety profiles. The conformational flexibility of the piperidine chair allows its substituents to adopt optimal vectors for interacting with biological targets, while its basic nitrogen atom can be crucial for solubility and protein engagement.[1]
This guide delves into the nuanced world of piperidine functionalization by comparing a key building block, 1-(Ethylsulfonyl)piperidine-4-carbonitrile , with other commonly employed piperidine derivatives. We will explore the causal reasoning behind selecting specific substituents, supported by experimental data and established medicinal chemistry principles. Our focus will be on how modifications at the 1-position (the nitrogen atom) and the 4-position influence the critical parameters that dictate a molecule's journey from a laboratory curiosity to a clinical candidate.
The Focal Point: this compound
The molecule this compound combines two powerful functional groups on the piperidine core: a strongly electron-withdrawing ethylsulfonyl group on the nitrogen and a versatile nitrile moiety at the 4-position. This combination is not arbitrary; it is a deliberate design choice to imbue the scaffold with specific, desirable properties.
-
The N-Ethylsulfonyl Group: The attachment of a sulfonyl group directly to the piperidine nitrogen has profound electronic and metabolic consequences. Unlike an alkyl or benzyl group, the sulfonyl moiety is a powerful electron-withdrawing group. This significantly reduces the basicity of the piperidine nitrogen, preventing it from being readily protonated at physiological pH. This can be critical for molecules needing to cross the blood-brain barrier or to avoid unwanted interactions with acidic cellular compartments. Furthermore, the sulfonyl group is exceptionally robust against metabolic degradation, particularly N-dealkylation, which is a common metabolic pathway for many N-alkyl piperidines.[4][5] This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[5] A prime example of its strategic use is in the structure of Baricitinib, a Janus kinase (JAK) inhibitor, where an N-ethylsulfonyl heterocycle is a key component.[4][6]
-
The 4-Carbonitrile Group: The nitrile group is a versatile functional handle and a valuable pharmacophore in its own right. It is a polar, non-basic group that can act as a hydrogen bond acceptor.[7] In drug design, it is often employed as a bioisostere for a carbonyl group or a halogen atom.[7] Its introduction can enhance binding affinity to target proteins through specific polar interactions.[7] Critically, the nitrile group is generally resistant to metabolism and can be used to block metabolically labile sites on a molecule, further contributing to a favorable pharmacokinetic profile.[7]
Comparative Analysis with Alternative Piperidine Derivatives
The decision to use the this compound scaffold is best understood by comparing it to other common piperidine building blocks. The choice of substituent at the 1- and 4-positions dramatically alters the molecule's character.
N-Substituent Comparison: Modulating Basicity and Metabolism
The piperidine nitrogen is a key site for modification. Let's compare the N-ethylsulfonyl group to two other widely used substituents: the N-Boc (tert-butoxycarbonyl) group and the N-benzyl group.
| Property | N-Ethylsulfonyl | N-Boc (tert-Butoxycarbonyl) | N-Benzyl | Rationale & Impact |
| Nitrogen Basicity (pKa) | Very Low (~2-4, inferred) | Very Low (effectively non-basic) | Moderate (~8-9) | The N-ethylsulfonyl and N-Boc groups are strongly electron-withdrawing, rendering the nitrogen non-basic. This prevents protonation, which can improve cell permeability and reduce off-target ionic interactions. The N-benzyl group retains basicity, which can be desirable for aqueous solubility or specific ionic interactions with a target. |
| Metabolic Stability | High | Moderate (labile to acid) | Low to Moderate | The C-N bond of the N-sulfonyl group is highly resistant to oxidative metabolism. N-benzyl groups are susceptible to N-debenzylation by cytochrome P450 enzymes. The N-Boc group is a protecting group, designed to be removed, and is unstable in acidic conditions.[3] |
| Synthetic Role | Stable Pharmacophore | Protecting Group | Protecting Group / Pharmacophore | The N-ethylsulfonyl group is typically incorporated as a permanent part of the final drug molecule. N-Boc and N-benzyl are often used as protecting groups during synthesis and are removed in a final step, although the N-benzyl group is sometimes retained in the final structure.[8] |
| Lipophilicity (LogP) | Increases lipophilicity | Significantly increases lipophilicity | Significantly increases lipophilicity | All three groups are lipophilic and will increase the overall LogP of the molecule compared to an unsubstituted piperidine. The specific contribution depends on the rest of the molecular structure. |
4-Substituent Comparison: The Role of the Bioisostere
The 4-position of the piperidine ring is another critical point for modification, often pointing into a binding pocket of a target protein.
| Property | 4-Carbonitrile (-CN) | 4-Carboxamide (-CONH₂) | 4-Carboxylic Acid (-COOH) | Rationale & Impact |
| Hydrogen Bonding | Acceptor | Donor & Acceptor | Donor & Acceptor | The nitrile is a pure H-bond acceptor. The carboxamide and carboxylic acid can participate in more extensive H-bond networks. The choice depends entirely on the topology of the target's active site. |
| Acidity/Basicity | Neutral | Neutral | Acidic (pKa ~4-5) | The nitrile and carboxamide are non-ionizable at physiological pH. The carboxylic acid will be deprotonated and negatively charged, which drastically increases aqueous solubility but can hinder cell membrane permeability. |
| Metabolic Stability | High | Moderate (can be hydrolyzed to acid) | High | The nitrile group is very stable metabolically.[7] Amides can be susceptible to hydrolysis by amidase enzymes. Carboxylic acids are generally stable but can undergo glucuronidation. |
| Permeability | Favorable | Moderate | Low (when ionized) | The neutral, polar nature of the nitrile often provides a good balance of properties for membrane permeability. The ionized state of a carboxylic acid typically results in poor passive diffusion across cell membranes. |
Experimental Protocols
To provide a practical context for evaluating these derivatives, we describe two fundamental experiments used in early drug discovery.
Protocol 1: Determination of Lipophilicity (LogD)
Lipophilicity is a key predictor of a drug's absorption, distribution, and permeability. The distribution coefficient (LogD) is the log of the ratio of a compound's concentration in a lipid phase (n-octanol) versus an aqueous phase (buffer at a specific pH), accounting for all ionized and unionized species.
Objective: To determine the LogD₇.₄ of a piperidine derivative.
Materials:
-
Test compound (e.g., this compound)
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials, vortex mixer, centrifuge
-
Analytical instrument (HPLC-UV or LC-MS)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Working Solution: Dilute the stock solution to 1 mM in a 50:50 mixture of n-octanol and phosphate buffer (pH 7.4).
-
Partitioning: Add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated phosphate buffer to a vial. Add a small aliquot of the test compound stock to achieve a final concentration of ~50 µM.
-
Equilibration: Vortex the vials vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vials at 2000 x g for 20 minutes to achieve a clean separation of the aqueous and octanolic layers.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the top (n-octanol) and bottom (aqueous) layers. Be careful not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method against a standard curve.
-
Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). A high clearance rate in this assay often predicts rapid clearance in vivo.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a piperidine derivative using human liver microsomes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Acetonitrile with an internal standard (e.g., Warfarin) for reaction termination
-
Incubator/water bath at 37°C
-
Centrifuge, 96-well plates
-
LC-MS/MS for analysis
Step-by-Step Methodology:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the test compound solution and the HLM solution (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point.
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Visualization of Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A simplified workflow illustrating the iterative process of lead optimization in drug design.
Caption: Logical relationships between the functional groups of the title compound and their desired outcomes in drug design.
Conclusion and Future Perspectives
The selection of a chemical scaffold and its substituents is a highly strategic, data-driven process. The case of This compound exemplifies this, showcasing how specific functional groups are chosen to overcome common drug development hurdles like metabolic instability and poor bioavailability. The N-ethylsulfonyl group provides a metabolically robust, non-basic anchor, while the 4-carbonitrile offers a stable, polar interaction point.
Compared to alternatives like N-benzyl or N-Boc derivatives, the N-ethylsulfonyl moiety offers superior metabolic stability, a critical advantage for developing drugs with predictable pharmacokinetics. Similarly, the nitrile at the 4-position provides a metabolically inert bioisostere for other polar groups, avoiding the liabilities of easily hydrolyzed amides or charge-related permeability issues of carboxylic acids.
As drug discovery continues to tackle increasingly complex biological targets, the rational design of building blocks like this compound will remain paramount. Future work will undoubtedly focus on creating novel piperidine derivatives with even finer control over their 3D conformation, physicochemical properties, and metabolic fate, further cementing the role of this "privileged scaffold" in the pharmacies of tomorrow.
References
-
AxisPharm. Microsomal Stability Assay Protocol. Link
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Link
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Newman, A. H., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
-
Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Link
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Link
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Link
-
Google Patents. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride. Link
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Chemistry Central Journal.
- Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
- An Efficient Synthesis of Baricitinib. (2016). Journal of Chemical Research.
-
Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Link
- Ganipisetty, S. R., et al. (2023). Starting materials described in the literature to assemble the piperidine fragment.
-
Google Patents. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds. Link
- Wang, J., & Liu, H. (2013). Application of Sulfonyl in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
- Scott, J. D., et al. (2007). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & medicinal chemistry letters, 17(5), 1421–1424.
- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- Al-Hourani, B. J. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(6), 748.
- Frolov, A. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
-
PubChem. 4-(N-Boc-amino)piperidine. Link
-
Sigma-Aldrich. N-Boc-piperidine. Link
- Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug...
-
PubChemLite. N-boc-piperidine-2-methanol (C11H21NO3). Link
-
BenchChem. Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. Link
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(Ethylsulfonyl)piperidine-4-carbonitrile
For Immediate Release
[City, State] – February 14, 2026 – In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity – the ability to interact with its intended biological target while minimizing engagement with other proteins, which can lead to unforeseen side effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(Ethylsulfonyl)piperidine-4-carbonitrile, a synthetic compound featuring a piperidine-4-carbonitrile core and an ethylsulfonyl group. These structural motifs are prevalent in a wide array of pharmacologically active agents, making a thorough understanding of this compound's selectivity crucial for anticipating its therapeutic potential and potential liabilities.
This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical basis for potential cross-reactivity, outline detailed experimental protocols for its assessment, and present a framework for interpreting the resulting data.
The Structural Rationale for Cross-Reactivity Assessment
The chemical architecture of this compound provides clues to its potential biological interactions. The piperidine ring is a common scaffold in medicinal chemistry, found in drugs targeting a diverse range of protein families, including G-protein coupled receptors (GPCRs) and various enzymes.[1][2] The ethylsulfonyl group, a sulfonyl moiety, is frequently incorporated into inhibitors of protein kinases and other enzymes due to its ability to form key hydrogen bonds and other interactions within protein binding pockets.[1][3]
Given these structural features, a comprehensive cross-reactivity assessment of this compound should prioritize screening against panels of kinases and GPCRs. The presence of the piperidine-4-carbonitrile moiety also suggests potential interactions with other enzyme classes where this scaffold has been utilized.
A Multi-pronged Approach to Experimental Cross-Reactivity Profiling
To construct a robust and reliable selectivity profile, a combination of in vitro and cellular assays is indispensable. This guide proposes a tiered approach, starting with broad screening panels and progressing to more focused cellular validation assays.
Tier 1: Broad Kinome and GPCR Screening
The initial step involves high-throughput screening against large, representative panels of kinases and GPCRs. This provides a broad overview of the compound's interaction landscape.
A competitive binding assay, such as the KINOMEscan™ platform, is a powerful tool for assessing interactions with a wide array of kinases.[3] This method measures the ability of the test compound to displace a labeled ligand from the ATP-binding site of a large panel of kinases.
Experimental Protocol: KINOMEscan™
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of over 450 kinases. The assay is typically performed by a specialized contract research organization (CRO).
-
Data Analysis: Results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. Significant interactions (e.g., >90% inhibition) are then typically followed up with Kd determination.
For GPCRs, radioligand displacement assays are a well-established method for identifying potential interactions.[4][5] In this assay, the test compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed in a membrane preparation.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Tier 2: Cellular Target Engagement and Validation
Positive hits from the initial broad screens should be validated in a cellular context to confirm that the compound can engage its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[7][8][9]
CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[9]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
For membrane proteins, a modified protocol with a detergent extraction step after heating may be necessary.[7][10][11]
Comparative Data Analysis and Interpretation
The data generated from these assays should be compiled and analyzed to build a comprehensive cross-reactivity profile.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Assay Type | Target Class | Number of Targets Screened | Primary Hit(s) | Kd / Ki (nM) | Secondary Hit(s) (>1 µM) |
| KINOMEscan™ | Kinases | 468 | Kinase A | 50 | Kinase B, Kinase C |
| Radioligand Binding | GPCRs | 100 | GPCR X | 250 | GPCR Y |
| CETSA® | Cellular Targets | 2 (Kinase A, GPCR X) | Kinase A, GPCR X | N/A (Shift observed) | N/A |
Visualizing the Selectivity Profile
Diagrams are essential for visualizing the relationships between the compound and its potential targets.
Caption: Interaction profile of this compound.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for characterizing the cross-reactivity of this compound. By employing a combination of broad panel screening and cellular validation assays, researchers can gain a comprehensive understanding of its selectivity profile. The hypothetical data presented herein illustrates how such a study can distinguish between high-affinity primary targets and lower-affinity off-targets.
The identification of a primary target, such as "Kinase A" in our hypothetical example, would be a critical next step in elucidating the compound's mechanism of action and potential therapeutic applications. Further studies, including enzymatic assays and cell-based functional assays, would be necessary to confirm whether the compound acts as an inhibitor or an activator of its identified targets. Understanding the full spectrum of a compound's interactions is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.
References
-
Eurofins Discovery. KINOMEscan. [Link]
-
Almqvist, H., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1933-1941. [Link]
-
Reinhard, F. B., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. bioRxiv. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Shaw, J., et al. (2019). CETSA beyond soluble targets: a broad application to multipass transmembrane proteins. bioRxiv. [Link]
-
ResearchGate. Radioligand Binding Assays and Their Analysis. [Link]
-
Huang, T., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3644-3654. [Link]
-
Springer Nature. Radioligand Binding Assay. [Link]
-
Zhang, T., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]
-
Binder, M. J., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Kwon, H. J., & Lee, J. S. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. BMB reports, 48(6), 311–318. [Link]
-
Zhang, T., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(10), 1424–1434. [Link]
-
Viht, K., et al. (2021). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. International journal of molecular sciences, 22(11), 5855. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]
-
Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
ResearchGate. Structure activity relationship. [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. [Link]
-
BindingDB. BDBM50152914. [Link]
-
Flegel, J., et al. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC medicinal chemistry, 14(12), 2419–2424. [Link]
-
Bezerra, D. P., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(22), 2686–2698. [Link]
-
Ji, H., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Cell chemical biology, 30(11), 1478–1487.e7. [Link]
-
Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795–1798. [Link]
-
Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118–126. [Link]
-
Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 22(16), 8563. [Link]
-
Gesty-Palmer, D., & Luttrell, L. M. (2011). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 2, 51. [Link]
-
Bhati, A., et al. (2022). an in silico study. Termedia. [Link]
-
Negatu, D. A., et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
-
PubChem. 1-Acetylpiperidine-4-carbonitrile. [Link]
-
Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
-
Smith, N. J., & Milligan, G. (2010). How ligands illuminate GPCR molecular pharmacology. British journal of pharmacology, 161(6), 1237–1248. [Link]
-
G. P. C. R. Ligands, New approaches for the discovery of. (2022). Frontiers in Pharmacology, 13. [Link]
-
ResearchGate. Starting material to obtain the substituted piperidine moiety. [Link]
-
Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Future journal of pharmaceutical sciences, 9(1), 6. [Link]
-
Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 22(16), 8563. [Link]
-
An in-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 M pro Protein. (2021). Iranian Journal of Pharmaceutical Research, 20(2), 221-236. [Link]
-
Milligan, G. (2013). Chapter 6: Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen, 13(2), e202300366. [Link]
-
ResearchGate. Starting materials described in the literature to assemble the piperidine fragment. [Link]
-
Bieber, T., et al. (2024). Journal club: JAK inhibitors and safety. European journal of dermatology : EJD, 34(3), 291–294. [Link]
-
O'Brien, J. B., et al. (2013). GPCRs Revisited: New Insights Lead to Novel Drugs. Current pharmaceutical design, 19(27), 4831–4852. [Link]
-
Zou, Q., et al. (2024). In silico methods for drug-target interaction prediction. Cell reports. Methods, 4(10), 101184. [Link]
-
Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(8), 798–808. [Link]
-
ResearchGate. (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06623K [pubs.rsc.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
benchmarking the synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile against other methods
Executive Summary
1-(Ethylsulfonyl)piperidine-4-carbonitrile (CAS: Not widely listed, but derivative of 4395-98-6 ) is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors, most notably as a structural analog or precursor in the development of Baricitinib-like scaffolds. Its synthesis centers on the sulfonylation of piperidine-4-carbonitrile (4-cyanopiperidine).
This guide benchmarks three distinct synthetic methodologies:
-
Method A (The Standard): Classical organic phase synthesis using Dichloromethane (DCM).
-
Method B (The Green Alternative): Biphasic Schotten-Baumann conditions eliminating halogenated solvents.
-
Method C (High-Throughput): Continuous flow synthesis for scale-up safety.
Comparative Performance Matrix
| Metric | Method A: Standard Organic | Method B: Green Biphasic | Method C: Continuous Flow |
| Yield | 90–95% | 85–92% | >95% |
| Purity (Crude) | High (>98%) | Moderate (>95%) | Very High (>99%) |
| Reaction Time | 1.5 – 3.0 Hours | 2.0 – 4.0 Hours | < 10 Minutes (Residence) |
| E-Factor (Waste) | High (DCM, Chromatography) | Low (Aqueous waste) | Very Low (Solvent recycling) |
| Scalability | Poor (Exotherm risk) | Good (Heat sink effect) | Excellent (Active cooling) |
Chemical Identity & Reaction Mechanism
The core transformation is a nucleophilic substitution at the sulfur atom of ethanesulfonyl chloride by the secondary amine of piperidine-4-carbonitrile.
Reaction Scheme:
-
Nucleophile: Secondary amine (Piperidine ring).
-
Electrophile: Sulfur atom of Ethanesulfonyl chloride.
-
Leaving Group: Chloride ion.
-
Critical Control Point: The reaction is exothermic . Control of addition rate and temperature (0–5 °C) is vital to prevent disulfone formation or thermal runaway.
Detailed Methodologies
Method A: Standard Organic Synthesis (DCM/TEA)
Best for: Small-scale R&D, maximum yield, and when chlorinated solvents are permitted.
Protocol:
-
Dissolution: Charge a reactor with piperidine-4-carbonitrile hydrochloride (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Neutralization: Cool to 0 °C. Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise. Note: Extra base is required to neutralize the HCl salt of the starting material.
-
Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 5 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1.5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess base) and Brine.
-
Purification: Dry over MgSO₄, concentrate. If necessary, purify via silica gel chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Expert Insight: While robust, this method generates significant chlorinated waste. The use of DCM solubilizes both reactants perfectly, ensuring fast kinetics, but requires rigorous solvent removal to meet pharmaceutical limits (ICH Q3C).
Method B: Green Biphasic Synthesis (Schotten-Baumann)
Best for: Process chemistry, cost reduction, and environmental compliance.
Protocol:
-
Biphasic Setup: Dissolve piperidine-4-carbonitrile (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (8 vol).
-
Base Preparation: Prepare a solution of Potassium Carbonate (K₂CO₃) or NaOH (3.0 eq) in Water (5 vol). Add to the organic phase.[1][2][3]
-
Addition: Cool the biphasic mixture to 0–5 °C under vigorous stirring (high shear is critical for mass transfer).
-
Reaction: Add Ethanesulfonyl chloride (1.2 eq) slowly. The reaction occurs at the interface.
-
Workup: Separate phases. The product remains in the organic layer; salts partition to the aqueous layer.
-
Crystallization: Concentrate the organic layer partially and add n-Heptane as an antisolvent to induce crystallization. Filter and dry.[4][5]
Expert Insight: This method eliminates DCM and chromatography. The "self-purifying" nature of crystallization often yields >98% purity directly. However, vigorous stirring is non-negotiable to prevent hydrolysis of the sulfonyl chloride in the aqueous phase.
Process Workflow Visualization
Workflow Diagram: Method A vs. Method B
The following diagram contrasts the linear, solvent-heavy workflow of Method A with the streamlined, green workflow of Method B.
Caption: Comparison of the standard DCM route (Left) involving chromatography versus the Green Biphasic route (Right) utilizing crystallization.
Troubleshooting & Critical Parameters
Impurity Profile: The "Bis-Sulfonamide" Myth
Unlike primary amines, the secondary amine here cannot form a bis-sulfonamide. However, a common impurity is the hydrolysis product of ethanesulfonyl chloride (ethanesulfonic acid), which consumes the reagent.
-
Solution: Use a slight excess (1.1 – 1.2 eq) of sulfonyl chloride. If using Method B, ensure the organic phase is cold (0 °C) before addition to minimize hydrolysis rates relative to amidation.
Exotherm Management
The reaction is highly exothermic.
-
Batch: Do not add EtSO₂Cl as a bolus shot. Use an addition funnel.
-
Flow: In Method C, use a chip reactor or coil reactor with active cooling. The residence time can be reduced to <5 minutes at 20 °C due to superior heat exchange.
Physical State
The product, this compound, is often a low-melting solid or viscous oil .
-
Handling: If it oils out during crystallization in Method B, seed the mixture with a pure crystal or scratch the flask walls. Ensure the Toluene:Heptane ratio is optimized (typically 1:3).
References
-
Vertex Pharmaceuticals Inc. (2018). Processes and Intermediates for the Preparation of {1-(Ethylsulfonyl)-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile. US Patent 2018/0134713 A1. Link
- Citation Context: Describes biphasic sulfonylation conditions and Schotten-Baumann protocols for similar JAK inhibitor intermedi
-
Incyte Corporation. (2009).[6] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. WO 2009/114512. Link
- Citation Context: Establishes the foundational chemistry for sulfonylating azetidine/piperidine cores in JAK inhibitor synthesis.
-
Ambeed. (2024). Piperidine-4-carbonitrile hydrochloride Product Analysis. Link
- Citation Context: Commercial validation of the starting material and specific reaction protocols for ethylsulfonyl deriv
-
Liu, S., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13, 123. Link
- Citation Context: Provides "green" solvent alternatives and flow chemistry data for sulfonamide bond formation in pharmaceutical intermedi
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]
- 6. WO2018113801A1 - Crystalline forms of2-[1-ethylsulfonyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile with phosphoric acid and a method of their preparation - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
